Technical Whitepaper: 2-(Methylthio)-5-(trifluoromethyl)pyrimidine
Technical Whitepaper: 2-(Methylthio)-5-(trifluoromethyl)pyrimidine
Topic: 2-(Methylthio)-5-(trifluoromethyl)pyrimidine: Technical Whitepaper Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
A Versatile Electrophilic Scaffold for Kinase Inhibitor and Agrochemical Design
Executive Summary
In the landscape of heterocyclic building blocks, 2-(Methylthio)-5-(trifluoromethyl)pyrimidine (CAS: 176214-15-6) represents a "privileged scaffold." It combines the electron-deficient nature of the pyrimidine ring with two critical functionalities: a trifluoromethyl group (
The
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This molecule serves as a pivotal intermediate. Confusion often arises regarding its CAS number due to the popularity of its 2-amino and 4-chloro derivatives.
Datasheet
| Property | Specification |
| IUPAC Name | 2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine |
| CAS Number | 176214-15-6 (Specific to SMe derivative) |
| Related CAS | 69034-08-8 (2-Amino derivative); 919116-36-2 (4-Chloro derivative) |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| Physical State | Low-melting solid or oil (Ambient) |
| Predicted Boiling Point | ~225°C |
| Density | ~1.40 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
Structural Analysis
-
C5-Trifluoromethyl (
): Strongly electron-withdrawing. It lowers the LUMO energy of the pyrimidine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. It also blocks metabolic oxidation at the C5 position. -
C2-Methylthio (
): A soft nucleophile and weak leaving group. Its stability allows for chemical manipulations at other positions (e.g., C4 or C6) before it is "activated" for displacement.
Synthetic Accessibility
The construction of the 2-(methylthio)-5-(trifluoromethyl)pyrimidine core generally follows two distinct retrosynthetic disconnections.
Route A: Cyclocondensation (De Novo Synthesis)
The most efficient route for scale-up involves the condensation of a fluorinated 3-carbon electrophile with S-methylisothiourea.
-
Reagents: S-methylisothiourea sulfate + 3-(Dimethylamino)-2-(trifluoromethyl)acrolein (or equivalent vinamidinium salt).
-
Conditions: Basic conditions (NaOEt/EtOH or
/DMF), reflux. -
Mechanism: Michael addition followed by elimination of dimethylamine and cyclization.
Route B: Functional Group Interconversion
For laboratories already possessing the 2-chloro derivative.
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine + Sodium thiomethoxide (NaSMe).
-
Conditions: THF or DMF,
. -
Note: This reaction is rapid due to the electron-deficient nature of the ring.
Figure 1: Primary synthetic pathways. Route A is preferred for constructing the ring from acyclic precursors; Route B is used for derivatization.
Reactivity & Functionalization: The "Activation" Workflow
The primary utility of this molecule in drug discovery is the Oxidation-Displacement sequence. The
Step 1: Activation (Oxidation)
The sulfide is oxidized to the sulfone (
-
Reagent: m-Chloroperbenzoic acid (mCPBA) or Oxone (Potassium peroxymonosulfate).
-
Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water for Oxone.
-
Stoichiometry: 2.2 - 2.5 equivalents for Sulfone; 1.0 - 1.1 equivalents for Sulfoxide.
Step 2: Displacement ( )
The resulting 2-sulfonylpyrimidine is highly electrophilic. The
-
Nucleophiles: Primary/Secondary amines, Anilines, Alkoxides.
-
Base: DIPEA,
, or NaH. -
Temperature: Often proceeds at Room Temperature or mild heating (40-60°C).
Experimental Protocol: Activation & Displacement
This protocol is designed for self-validation. Causality: Oxidation increases the electrophilicity of C2, lowering the activation energy for the subsequent nucleophilic attack.
Part A: Oxidation to Sulfone
-
Dissolution: Dissolve 1.0 eq of 2-(methylthio)-5-(trifluoromethyl)pyrimidine in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (ice bath). Reason: Controls the exotherm and prevents over-oxidation side reactions.
-
Addition: Add 2.5 eq of mCPBA (77% max) portion-wise over 15 minutes.
-
Monitoring: Warm to RT and stir for 2-4 hours. Monitor by TLC or LCMS (Look for Mass +32).
-
Workup: Quench with saturated
(destroys excess peroxide) followed by saturated (neutralizes acid). Extract with DCM.[1][2]
Part B:
-
Setup: Dissolve the crude sulfone intermediate in anhydrous THF or Dioxane.
-
Nucleophile: Add 1.2 eq of the target amine (e.g., morpholine, substituted aniline).
-
Base: Add 2.0 eq of DIPEA (Hünig's base).
-
Reaction: Stir at RT. If no reaction after 1 hour, heat to 50°C. Note: The CF3 group makes this reaction much faster than non-fluorinated analogues.
-
Purification: The methyl sulfinate byproduct is water-soluble; aqueous workup usually yields clean product.
Figure 2: The "Catch-and-Release" workflow. The sulfide acts as a protecting group until oxidation triggers its leaving group capability.
Pharmaceutical Applications
Kinase Inhibition
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors. The 2-amino-5-trifluoromethylpyrimidine motif (derived from the title compound) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Targets: EGFR (Epidermal Growth Factor Receptor), CDK (Cyclin-Dependent Kinase).
-
Example: Compounds similar to WZ4002 (EGFR inhibitor) utilize pyrimidine cores where the C2 position is critical for hydrogen bonding with the kinase hinge (e.g., Met793 in EGFR).
Bioisosterism & Metabolic Stability
-
Lipophilicity: The
group increases , improving membrane permeability. -
Metabolic Blocking: The C-F bond is extremely strong (~116 kcal/mol). Placing
at C5 blocks the metabolic "soft spot" (C5 is typically prone to oxidative metabolism by CYP450 enzymes), thereby extending the drug's half-life ( ).
Handling & Safety
While specific toxicological data for the SMe derivative is limited, it should be handled with the precautions standard for fluorinated pyrimidines and thioethers.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
Stench: Thioethers often possess a disagreeable odor; handle in a fume hood.
-
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). Sulfides can slowly oxidize to sulfoxides in air over long periods. -
Incompatibility: Strong oxidizing agents (unless intended for reaction).
References
-
Chemical Identity & Vendors
- Source: ChemicalBook & Vendor Catalogs (Clarific
-
Synthetic Methodology (Oxidation/Displacement)
-
Pharmaceutical Application (Trifluoromethyl Pyrimidines)
- Title: Synthesis and application of trifluoromethylpyridines (and pyrimidines) as a key structural motif.
- Source: Journal of Pesticide Science (via NCBI).
-
General Reactivity of 2-Methylthio Pyrimidines
- Title: Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- Source: Der Pharma Chemica.
Sources
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
